
2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, also known as Molidustat, is a novel hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It is a small molecule drug that is currently being studied for its potential therapeutic applications in the treatment of anemia associated with chronic kidney disease (CKD) and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds demonstrated variable antimicrobial activity against selected microbial species, with compounds 6d and 6f showing significant activity. This research suggests the potential for further biological screening and application of these compounds, except for 6h and 6l due to higher cytotoxicity (Gul et al., 2017).
Antifungal and Broad-Spectrum Activities
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and exhibit antifungal activity against Aspergillus species. A specific compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed promising broad antifungal activity against various fungi species, including molds and dermatophytes. In vivo efficacy in a murine model of systemic Candida albicans infection demonstrated significant fungal load reduction (Bardiot et al., 2015).
Antinociceptive Effects
The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide displayed high σ1 receptor affinity and selectivity, indicating potential effectiveness in treating inflammatory pain. The antinociceptive effect of this compound was demonstrated using the formalin test, showing a reduction in formalin-induced nociception through both local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).
Antioxidant Activity
N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, exhibited potent free radical scavenging activity, comparable to BHT and BHA. The study highlighted the OH bond's activity in trapping free radicals and identified hydrogen atom transfer and sequential proton loss electron transfer as the dominant antioxidant mechanisms (Boudebbous et al., 2021).
Src Kinase Inhibitory and Anticancer Activities
KX2-391, a highly selective Src substrate binding site inhibitor, demonstrated significant Src kinase inhibitory activities and anticancer potential. The study aimed to establish a structure-activity relationship and found that the unsubstituted N-benzyl derivative exhibited inhibition of c-Src kinase, indicating promising leads for anticancer therapy (Fallah-Tafti et al., 2011).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c23-16-4-6-20(18(24)13-16)31-14-22(29)25-17-3-1-2-15(12-17)19-5-7-21(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUMMOWPMHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)
![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)
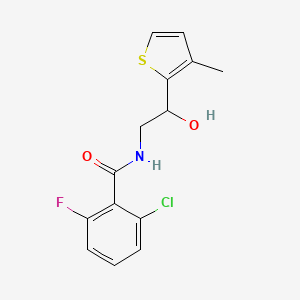
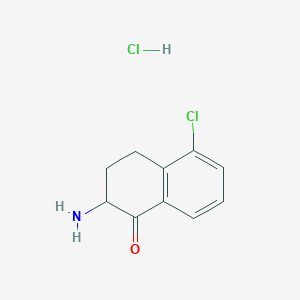
![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)
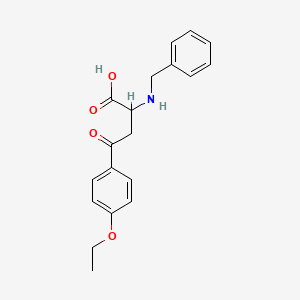
![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)
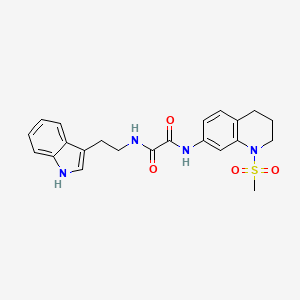
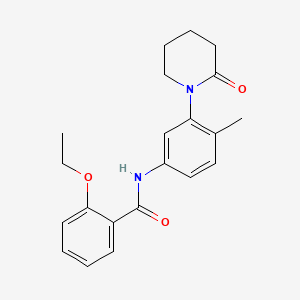
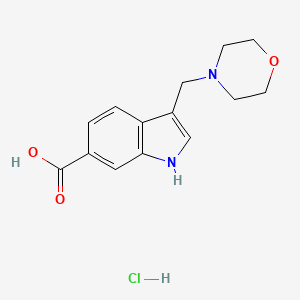
![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)
![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)